Scientific Field: Medicinal Chemistry and Oncology
Summary: Researchers have investigated the antitumor activity of 7-Oxa-4-azaspiro[2.5]octan-5-one and related derivatives.
Methods: In vitro and in vivo assays were conducted to evaluate cytotoxicity and antitumor effects.
Results: The compound exhibited antitumor activity, although some derivatives showed decreased activity .
7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. Its molecular formula is C6H9NO2, with a molecular weight of approximately 127.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
The biological activity of 7-Oxa-4-azaspiro[2.5]octan-5-one is primarily linked to its role as an inhibitor of LRRK2 kinase activity, which is significant in the context of Parkinson’s disease. This inhibition suggests potential therapeutic applications in treating neurodegenerative disorders. Additionally, it serves as an intermediate in synthesizing compounds that may target various diseases, including diabetes and other metabolic disorders .
Several synthesis methods for 7-Oxa-4-azaspiro[2.5]octan-5-one have been documented:
These methods highlight the versatility and adaptability of synthetic approaches for this compound.
7-Oxa-4-azaspiro[2.5]octan-5-one finds applications across various fields:
Interaction studies involving 7-Oxa-4-azaspiro[2.5]octan-5-one have primarily focused on its binding affinity to specific enzymes and receptors. Research indicates that it effectively inhibits LRRK2 kinase activity, suggesting a mechanism by which it may exert neuroprotective effects. Further investigations into its interactions with other biological targets could elucidate additional therapeutic potentials .
Several compounds share structural similarities with 7-Oxa-4-azaspiro[2.5]octan-5-one:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Oxa-7-azaspiro[2.5]octane | C6H11NO | Different spirocyclic structure; hydrochloride salt form |
2-Azaspiro[3.4]octane | C6H11N | Varying ring size and substitution pattern |
1-Oxa-5-azaspiro[2.5]octane | C6H9NO | Contains different functional groups on the spirocyclic framework |
The uniqueness of 7-Oxa-4-azaspiro[2.5]octan-5-one lies in its specific combination of oxygen and nitrogen atoms within a spirocyclic framework, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Irritant